2-(2-Methylcyclopropyl)cyclopropan-1-amine
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Overview
Description
2-(2-Methylcyclopropyl)cyclopropan-1-amine is a chemical compound with the molecular formula C7H13N and a molecular weight of 111.18 g/mol . This compound features a unique structure with two cyclopropane rings, one of which is substituted with a methyl group. It is of interest in various fields of scientific research due to its distinctive chemical properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylcyclopropyl)cyclopropan-1-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2-methylcyclopropylcarbinol with ammonia or an amine under specific conditions to form the desired amine . The reaction conditions often include the use of catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and continuous flow reactors. These methods are designed to maximize efficiency and minimize waste, making the process economically viable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylcyclopropyl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted cyclopropane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) and chlorinating agents like thionyl chloride (SOCl2) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane oxides, while substitution reactions can produce a variety of halogenated cyclopropane derivatives .
Scientific Research Applications
2-(2-Methylcyclopropyl)cyclopropan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-(2-Methylcyclopropyl)cyclopropan-1-amine exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropane rings in its structure impose conformational rigidity, which can influence its binding to biological targets. This rigidity can enhance the compound’s metabolic stability and extend its therapeutic action .
Comparison with Similar Compounds
Similar Compounds
Cyclopropylamine: A simpler analog with a single cyclopropane ring.
2-Methylcyclopropylamine: Similar structure but lacks the second cyclopropane ring.
Cyclopropanecarboxamide: Contains a cyclopropane ring with an amide group instead of an amine.
Uniqueness
2-(2-Methylcyclopropyl)cyclopropan-1-amine is unique due to its dual cyclopropane rings and the presence of a methyl group, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-methylcyclopropyl)cyclopropan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-4-2-5(4)6-3-7(6)8/h4-7H,2-3,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLOLMBVTOTLKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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